4-pentyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

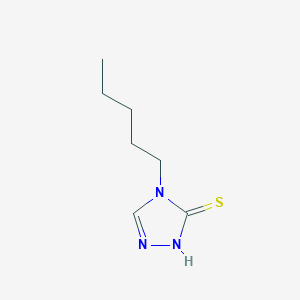

4-pentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring substituted with a pentyl group and a thiol group. The molecular formula of this compound is C7H13N3S, and it has a molecular weight of 171.27 g/mol . This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazide compounds. One common method involves the reaction of pentyl hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized to yield the triazole-thiol derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-pentyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: S-alkylated and S-acylated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that derivatives of 4-pentyl-4H-1,2,4-triazole-3-thiol exhibit significant anticancer properties. For instance, compounds synthesized from this triazole have shown cytotoxic effects against various cancer cell lines, including melanoma and pancreatic carcinoma. A study indicated that specific derivatives displayed enhanced selectivity towards cancer cells, making them promising candidates for further development in cancer therapies .

Mechanisms of Action

The mechanisms through which these compounds exert their effects include:

- Enzyme Inhibition : Inhibiting key enzymes involved in cancer proliferation.

- Receptor Binding : Interacting with cellular receptors to modulate signaling pathways related to cell growth and survival.

Agricultural Applications

Fungicidal Properties

this compound has been identified as an effective fungicide. Its application in agricultural chemistry helps protect crops from fungal infections, thereby enhancing agricultural productivity. The compound's ability to inhibit fungal growth makes it a valuable tool in crop management strategies .

Sensor Development

In analytical chemistry, this compound is utilized in the development of sensors for detecting metal ions. Its chemical properties allow for reliable environmental monitoring and safety assessments .

Colorectal Cancer Study (2018)

In vitro studies have shown that derivatives of this compound induce cell cycle arrest and apoptosis in colorectal cancer cell lines (HT-29). The most effective compounds demonstrated IC50 values below 20 µM, indicating potent anticancer activity.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various pathogens. Its ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 4-pentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a pentyl group.

4-amino-4H-1,2,4-triazole-3-thiol: Contains an amino group instead of a pentyl group.

1,2,4-triazole-3-thiol: The parent compound without any substituents on the triazole ring.

Uniqueness

4-pentyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pentyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural modification can enhance its interaction with lipid membranes and improve its efficacy in certain applications compared to its simpler analogs .

Activité Biologique

4-Pentyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits significant interactions with various biomolecules. It has been shown to inhibit specific kinases such as CLK1 and DYRK1A, which play critical roles in cell signaling pathways. The compound's thiol group facilitates interactions with enzymes and proteins, influencing their activity and stability.

Cellular Effects

The compound affects multiple cellular processes:

- Gene Expression Modulation : It can influence transcription factors that regulate gene expression.

- Cellular Metabolism : It alters metabolic pathways by interacting with various enzymes.

- Cytokine Release : In studies involving peripheral blood mononuclear cells (PBMCs), derivatives of triazole compounds exhibited varying effects on cytokine production (e.g., TNF-α and IL-6) depending on their structure and concentration .

Molecular Mechanism

The mechanism of action for this compound involves:

- Binding Interactions : The compound binds to specific enzymes and receptors through its thiol group, leading to either inhibition or activation of these targets.

- Stability and Degradation : Laboratory studies indicate that while the compound is stable under standard conditions, it can degrade over time, which may affect its long-term efficacy in biological systems.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Anti-inflammatory Activity : Research demonstrated that triazole derivatives could significantly reduce TNF-α production in stimulated PBMC cultures. Compounds similar to this compound showed a decrease in cytokine levels by up to 60% at certain concentrations .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various bacterial strains. The presence of the pentyl group enhances its lipophilicity, potentially improving its interaction with microbial membranes .

- Anticancer Potential : In vitro studies indicated that certain derivatives of triazoles inhibited cancer cell migration and proliferation. Specifically, modifications to the triazole structure enhanced selectivity towards cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pentyl group enhances lipophilicity | Anti-inflammatory, antimicrobial |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Methyl group | Moderate anti-inflammatory properties |

| 1,2,4-Triazole-3-thiol | No substituents | Limited biological activity |

Propriétés

IUPAC Name |

4-pentyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMLVKXMPSIQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397549 | |

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-02-1 | |

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.